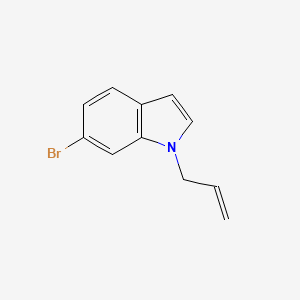

1H-Indole, 6-bromo-1-(2-propen-1-yl)-

Description

BenchChem offers high-quality 1H-Indole, 6-bromo-1-(2-propen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 6-bromo-1-(2-propen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-prop-2-enylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCUQXRODVKGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the chemical sciences, forming the core structures of numerous pharmaceuticals, agrochemicals, and natural products. The indole (B1671886) ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The introduction of a bromine atom at the 6-position and an allyl group at the 1-position of the indole core, as seen in 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, significantly influences the molecule's electronic properties and reactivity, opening up avenues for diverse chemical transformations.

The synthesis of this compound typically begins with the commercially available 6-bromo-1H-indole. nih.gov The key subsequent step is the N-alkylation of the indole nitrogen. This is commonly achieved by deprotonating the indole with a strong base, such as sodium hydride, followed by reaction with an allyl halide (e.g., allyl bromide) in an SN2 reaction. youtube.com This method provides a direct route to the N-alkenylated product.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem |

| Molecular Weight | 236.11 g/mol | PubChem |

| Appearance | Not explicitly reported, likely a solid | General knowledge |

| Melting Point | Not explicitly reported | General knowledge |

| Boiling Point | Not explicitly reported | General knowledge |

| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons | General knowledge |

Significance of Halo and N Alkenyl Indole Scaffolds in Organic Synthesis

Strategies for Constructing the 1-Allyl-1H-indole Core

The synthesis of the target compound, 1H-Indole, 6-bromo-1-(2-propen-1-yl)- , can be achieved through two main retrosynthetic disconnections. The most common approach involves creating the nitrogen-carbon bond as the final key step, utilizing 6-bromo-1H-indole as the starting material. Alternatively, the carbon-bromine bond can be formed on a 1-allyl-1H-indole precursor.

N-Allylation of 6-Bromo-1H-indole

The direct N-allylation of 6-bromo-1H-indole is a widely employed and straightforward method. This transformation involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on an allyl electrophile.

The efficiency and selectivity of the N-alkylation of indoles are highly dependent on the choice of base, solvent, and temperature. Classical conditions typically involve a strong base to deprotonate the indole N-H, which has a pKa of approximately 17. rsc.org

Base Catalysis: Strong bases are generally required to generate the indolide anion in sufficient concentration. Sodium hydride (NaH) is a common and effective choice for this purpose. rsc.org Other bases such as potassium carbonate (K2CO3) can also be used, often requiring higher temperatures to achieve complete reaction. akademisains.gov.my In one reported synthesis, 6-bromo-1H-indole was successfully alkylated using NaH in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Solvent Systems: Polar aprotic solvents are preferred for N-alkylation reactions as they can solvate the cation of the base without interfering with the nucleophilic indolide anion. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most frequently used solvents. rsc.orgakademisains.gov.mynih.gov The choice of solvent can influence reaction rates and, in some cases, the N- versus C-alkylation ratio, although N-alkylation is generally favored. rsc.org

Temperature Regimes: The reaction temperature is a critical parameter. With strong bases like NaH, the deprotonation can often be performed at room temperature or slightly below. The subsequent alkylation with a reactive electrophile like allyl bromide may proceed at room temperature or with gentle heating to ensure the reaction goes to completion. nih.gov For less reactive systems, such as those using K2CO3 as the base, heating to temperatures around 100 °C may be necessary to drive the reaction forward. akademisains.gov.my

Interactive Table: Optimized Conditions for N-Allylation of Bromo-Indole Scaffolds

| Starting Material | Base | Solvent | Alkylating Agent | Temperature | Product | Citation |

|---|---|---|---|---|---|---|

| 6-Bromo-1H-indole | NaH | DMSO | Propargyl bromide* | Room Temp | 6-Bromo-1-(prop-2-yn-1-yl)-1H-indole | nih.gov |

| 6,6'-Dibromoisoindigo | K2CO3 | DMF | Alkyl tosylate | 100 °C | N-alkylated 6,6'-dibromoisoindigo | akademisains.gov.my |

| Indole | NaH | DMF / THF | Alkyl halide | 80 °C | 1-Alkyl-indole | rsc.org |

*Note: Propargyl bromide is used as an analogue to demonstrate the reactivity of the system with similar electrophiles.

The classical N-alkylation of indole proceeds via a two-step mechanism. The first step is the acid-base reaction where a base removes the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion. This anion is a potent nucleophile. The second step is a bimolecular nucleophilic substitution (SN2) reaction, where the indolide anion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide leaving group to form the N-C bond. rsc.org

While the N-H proton is the most acidic site, the indolide anion has significant electron density on the C-3 position. This can sometimes lead to competing C-3 alkylation. However, N-alkylation is typically the major pathway, a preference often explained by the hard and soft acid-base (HSAB) theory, where the harder nitrogen anion preferentially reacts with the harder alkyl halide electrophile. rsc.org

More advanced catalytic systems have been developed to achieve N-alkylation under milder conditions. These include transition-metal-catalyzed methods, such as iridium-catalyzed dehydrogenative coupling of indolines with alcohols, and palladium-catalyzed aza-Wacker type reactions. nih.govorganic-chemistry.org For instance, isotopic-labeling experiments in an enantioselective aza-Wacker reaction support a syn-amino-palladation mechanism for the C-N bond formation. nih.gov

Electrophilic Bromination of 1-Allyl-1H-indole

An alternative route to the target compound involves the synthesis of 1-allyl-1H-indole first, followed by electrophilic bromination. The primary challenge of this approach is controlling the position of bromination on the indole ring.

The indole nucleus is an electron-rich aromatic system highly susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. If the C-3 position is blocked, substitution often occurs at C-2. Bromination on the benzene (B151609) portion of the indole ring is more challenging and requires careful control of reaction conditions and directing groups. nih.govresearchgate.net

Direct bromination of 1-allyl-1H-indole would likely result in a mixture of products, with substitution at C-3 being a major side reaction. To achieve the desired C-6 bromination, synthetic strategies must be employed to deactivate the pyrrole (B145914) ring and direct the electrophile to the desired position on the benzenoid ring.

A successful strategy for achieving C-6 regioselectivity involves the temporary introduction of electron-withdrawing groups onto the indole scaffold. For example, in a study on methyl indolyl-3-acetate, the introduction of electron-withdrawing carbomethoxy groups at the N-1 and C-2 (via rearrangement) positions was used to deactivate the pyrrole ring. This deactivation allowed for the selective bromination at the C-6 position of the benzene ring. nih.govresearchgate.net The directing groups can then be removed to yield the C-6 bromoindole. Control over the regioselectivity of bromination can also be influenced by the nature of the N-1 protecting group itself. acs.org

The choice of brominating agent and solvent system is crucial for controlling the outcome of the reaction.

Brominating Agents: Common reagents for electrophilic bromination include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Molecular bromine is a strong brominating agent. In the regioselective synthesis of methyl 6-bromoindolyl-3-acetate, a large excess of bromine in carbon tetrachloride (CCl₄) was used to achieve bromination on the deactivated ring. nih.govresearchgate.net NBS is often considered a milder source of electrophilic bromine and can provide better selectivity in some cases. rsc.org

Reaction Medium Effects: The solvent can significantly influence the reactivity of the brominating agent and the regioselectivity of the substitution. Acetic acid is a common solvent for the bromination of indoles. rsc.org Research on the dibromination of methyl indole-3-carboxylate (B1236618) showed that using bromine in acetic acid led to the regioselective formation of the 5,6-dibromo derivative, which precipitates from the reaction mixture, simplifying purification. rsc.orgrsc.org The use of a non-polar solvent like CCl₄ was effective when the indole ring was sufficiently deactivated. nih.govresearchgate.net

Interactive Table: Conditions for Regioselective Bromination of Indole Derivatives

| Indole Substrate | Brominating Agent | Solvent | Key Strategy | Product | Citation |

|---|---|---|---|---|---|

| Methyl indolyl-3-acetate | Bromine (Br₂) | CCl₄ | Introduction of electron-withdrawing groups at N-1 and C-2 | Methyl 6-bromo-2-carbomethoxy-1-carbomethoxyindolyl-3-acetate | nih.govresearchgate.net |

| Methyl indole-3-carboxylate | Bromine (Br₂) | Acetic Acid | Precipitation of desired product | Methyl 5,6-dibromoindole-3-carboxylate | rsc.orgrsc.org |

| 3-Methylindoles | N-Bromosuccinimide (NBS) | Various | Control via N-1 protecting group | C-2 or C-3 alkyl brominated products | acs.org |

Alternative Synthetic Routes and Methodological Innovations

Beyond direct N-alkylation, several alternative and more advanced synthetic methodologies have been developed for the synthesis of N-substituted indoles, which can be adapted for the preparation of 1H-Indole, 6-bromo-1-(2-propen-1-yl)-. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Coupling Approaches to 1H-Indole, 6-bromo-1-(2-propen-1-yl)-

Palladium-catalyzed reactions have emerged as powerful tools for the N-allylation of indoles. rsc.org These methods often exhibit high selectivity for N-alkylation over the competing C3-alkylation. A notable strategy involves the use of a palladium catalyst to facilitate the reaction between an indole and an allylic substrate, such as an allylic acetate (B1210297) or carbonate. rsc.orgrsc.org

One approach involves the in-situ formation of a π-allyl palladium complex from an allylic precursor. This complex then reacts with the indole nitrogen to form the desired N-allylated product. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity. rsc.org For instance, the use of a PEG-water system for palladium-catalyzed N-allylation of indoles with allylic acetates has been reported as a simple, convenient, and efficient method. rsc.org

Another innovative palladium-catalyzed approach is the decarboxylative allylation of N-alloc (allyloxycarbonyl) protected indoles. acs.org In this method, a palladium catalyst facilitates the removal of the alloc group and subsequent allylation at the C3 position, although modifications could potentially direct the reaction to the N1 position.

The general conditions for these palladium-catalyzed reactions often involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand, a base, and a solvent. The reaction temperature and time are optimized to maximize the yield of the N-allylated product.

Table 1: Comparison of Palladium-Catalyzed N-Allylation Conditions

| Catalyst System | Allyl Source | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / PPh₃ | Allyl Acetate | K₂CO₃ | PEG-Water | 80°C | High | rsc.org |

| Pd₂(dba)₃ / dppf | Allyl Methyl Carbonate | Cs₂CO₃ | THF | Room Temp. | Good | nih.gov |

| Pd(PhCN)₂Cl₂ / Norbornene | Allyl Bromide | K₂CO₃ | Dioxane | 100°C | Good | mdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. arkat-usa.org Several MCRs have been developed for the synthesis of substituted indoles and could be adapted for the one-pot synthesis of 1H-Indole, 6-bromo-1-(2-propen-1-yl)-.

One such strategy is a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method allows for the rapid generation of densely substituted indole products from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org In the context of the target compound, a 4-bromophenylhydrazine could react with a suitable ketone, followed by in-situ N-allylation of the resulting 6-bromoindole (B116670) intermediate.

Another MCR approach involves the Ugi-tetrazole four-component reaction (UT-4CR) to synthesize 2-tetrazolo substituted indoles, which can then be further modified. nih.gov While not a direct route to the target compound, this highlights the potential of MCRs to rapidly build complex indole scaffolds.

The key advantage of MCRs lies in their operational simplicity, atom economy, and the ability to generate structural diversity in a time-efficient manner. rsc.org

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the N-alkylation of 6-bromoindole, process optimization would focus on several key parameters. The choice of base is critical; while sodium hydride is effective, its pyrophoric nature presents challenges on a larger scale. Alternative, less hazardous bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent like DMF or acetonitrile (B52724) could be explored. nih.govakademisains.gov.my

Reaction temperature and time are also critical parameters to optimize. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate can help to minimize the formation of byproducts. rsc.org Microwave-assisted synthesis has also been shown to accelerate N-alkylation reactions, potentially reducing reaction times and improving yields. nih.gov

A scalable synthesis of polysubstituted indoles has been reported, demonstrating the feasibility of producing gram quantities of indole derivatives. nih.gov This protocol, based on a rsc.orgrsc.org-sigmatropic rearrangement, highlights the importance of developing robust and scalable synthetic routes. nih.govresearchgate.net

Table 2: Key Parameters for Scale-Up of N-Allylation of 6-Bromoindole

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration | Rationale |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Improved safety profile and handling on a larger scale. |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF), Acetonitrile, Biphasic systems | Easier removal, reduced decomposition risk, and simplified work-up. |

| Temperature | Often room temperature to moderate heating | Optimized for minimal byproduct formation and energy efficiency. | Improved process control and product purity. |

| Reaction Time | Monitored by TLC until completion | Optimized to maximize throughput without compromising yield or purity. | Increased efficiency and productivity. |

| Purification | Column Chromatography | Crystallization, Distillation (if applicable) | More cost-effective and scalable purification methods. |

Chemical Reactivity and Transformation Pathways of 1h Indole, 6 Bromo 1 2 Propen 1 Yl

Reactions Involving the Bromine Substituent at C6

The carbon-bromine bond at the C6 position of the indole (B1671886) nucleus is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This aryl bromide moiety can also be a substrate for nucleophilic substitution under specific conditions and can be removed through reductive processes.

Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C6 position of the indole ring. The reactivity in these reactions generally follows the order of aryl iodides > aryl bromides > aryl chlorides, making the 6-bromo substituent a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For substrates like 1-allyl-6-bromo-1H-indole, typical conditions would involve a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, and an aqueous base. The reaction is robust and tolerates a wide variety of functional groups. organic-chemistry.orgasm.orglibretexts.org The coupling of 1-allyl-6-bromo-1H-indole with an arylboronic acid, for instance, would yield a 1-allyl-6-aryl-1H-indole derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would form a new carbon-carbon bond at the C6 position, introducing a substituted vinyl group. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and the aryl bromide, catalyzed by palladium and a copper(I) co-catalyst. mdpi.comnih.govnih.gov This method is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of 6-alkynyl-1H-indoles. The reaction proceeds under mild conditions and is a cornerstone for introducing alkynyl moieties into aromatic systems. mdpi.comnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. beilstein-journals.orgsigmaaldrich.com This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. beilstein-journals.org

Table 1: Representative Conditions for Cross-Coupling Reactions of 1-Allyl-6-bromo-1H-indole

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME/H₂O, Toluene | 1-Allyl-6-aryl-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP | 1-Allyl-6-vinyl-1H-indole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | 1-Allyl-6-alkynyl-1H-indole |

| Negishi | Organozinc Halide (R-ZnX) | Pd(OAc)₂, SPhos or XPhos | - (None required) | THF, Toluene | 1-Allyl-6-alkyl/aryl-1H-indole |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. sigmaaldrich.com However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.orgsigmaaldrich.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. sigmaaldrich.comacs.org

The indole ring system is inherently electron-rich, which disfavors nucleophilic attack. In the case of 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, there are no strong electron-withdrawing substituents on the benzene (B151609) portion of the indole core. Therefore, the C6-Br bond is not sufficiently activated for a standard SNAr reaction to proceed under typical conditions. For this transformation to occur, the indole nucleus would likely require significant modification with powerful electron-withdrawing groups at appropriate positions.

Reductive Debromination and Hydrogenation Studies

The bromine atom at C6 can be removed through reductive processes. One of the most common methods for such a transformation is catalytic hydrogenation. tcichemicals.com Subjecting 1-allyl-6-bromo-1H-indole to a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) would be expected to lead to several transformations.

Hydrogenolysis of the C-Br bond would result in the formation of 1-allyl-1H-indole. However, catalytic hydrogenation is also known to reduce the C2=C3 double bond of the indole nucleus to yield an indoline. nih.gov Furthermore, the N-allyl group's double bond is also susceptible to reduction. The selectivity of these reductions depends heavily on the catalyst, solvent, and reaction conditions (temperature, pressure). libretexts.org For instance, using a platinum catalyst (e.g., Pt/C) in an acidic aqueous medium has been shown to be effective for the selective hydrogenation of the indole's pyrrole (B145914) ring to an indoline. nih.gov Reductive debromination can also be achieved by microorganisms under specific anaerobic conditions, a process observed for various bromoaromatic compounds, including bromoindoles. asm.org

Reactions Involving the 2-Propen-1-yl (Allyl) Group at N1

The N-allyl group provides a versatile handle for further synthetic modifications through reactions at its terminal double bond, including intramolecular cyclizations and various addition reactions.

Intramolecular Cyclization and Cycloaddition Reactions

The presence of both the N-allyl group and the C6-bromo substituent on the same molecule allows for intramolecular cyclization reactions, most notably via an intramolecular Heck reaction. This process can be used to construct fused polycyclic systems, which are common motifs in natural products. encyclopedia.pub In a potential intramolecular Heck reaction of 1-allyl-6-bromo-1H-indole, the palladium catalyst would first oxidatively add to the C-Br bond. The allyl group would then insert into the palladium-carbon bond, followed by β-hydride elimination to yield a new ring fused to the indole core. Depending on the regioselectivity of the insertion, this could lead to the formation of a six-membered ring fused across the C6 and C7 positions, a pathway analogous to the formation of indoles from 2-halo-N-allylanilines. organic-chemistry.org

Palladium-catalyzed cyclization of N-allyl-1H-indole derivatives can also be directed to the C2 or C3 position of the indole ring, depending on the catalyst system and reaction conditions, leading to various fused indole structures. beilstein-journals.org For example, oxidative Heck cyclizations using a Pd(II) catalyst can functionalize the C3 position of the indole nucleus. beilstein-journals.org

Electrophilic Addition Reactions to the Olefinic Bond

The terminal double bond of the N-allyl group is susceptible to electrophilic addition reactions, similar to a typical alkene. These reactions proceed by the attack of an electrophile on the double bond, forming a carbocation intermediate which is then captured by a nucleophile.

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of hydrogen halides like HBr across the double bond would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (CH₂) and the bromide adds to the more substituted internal carbon (CH), yielding 1-(2-bromopropyl)-6-bromo-1H-indole.

Halogenation: Addition of halogens, such as bromine (Br₂), would result in the formation of a vicinal dibromide, 1-(2,3-dibromopropyl)-6-bromo-1H-indole.

Halohydrin Formation: In the presence of a halogen (e.g., Br₂) and water, a halohydrin is formed. The reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of water. This would yield 1-(3-bromo-2-hydroxypropyl)-6-bromo-1H-indole, with the hydroxyl group adding to the more substituted carbon.

Table 2: Expected Products from Electrophilic Addition to the N-Allyl Group

| Reagent(s) | Reaction Type | Expected Major Product |

|---|---|---|

| HBr | Hydrobromination | 1-(2-Bromopropyl)-6-bromo-1H-indole |

| Br₂ | Bromination | 1-(2,3-Dibromopropyl)-6-bromo-1H-indole |

| Br₂ / H₂O | Bromohydrin Formation | 1-(3-Bromo-2-hydroxypropyl)-6-bromo-1H-indole |

Polymerization Chemistry of N-Allyl Indoles

The presence of the allyl group on the indole nitrogen introduces the potential for polymerization. While the polymerization of N-vinylcarbazole is a well-established process, the polymerization of N-allyl indoles is a less explored area of polymer chemistry. The reactivity of the allyl group in radical or transition-metal-catalyzed polymerization is generally lower than that of vinyl groups due to allylic termination. However, under specific catalytic conditions, N-allyl indoles could potentially undergo polymerization to form poly(indole) derivatives with unique electronic and optical properties. Such materials could be of interest in the field of organic electronics. Research into the polymerization of N-arylindoles has been noted, suggesting that polymerization pathways for related indole structures are actively being considered nih.gov.

Olefin Metathesis and Functional Group Interconversion

The N-allyl group is a versatile handle for a variety of transformations, most notably olefin metathesis. This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, allows for significant molecular elaboration. nih.gov

Ring-Closing Metathesis (RCM): If a second olefin is introduced elsewhere in the molecule, RCM can be employed to construct new ring systems. For example, diallylindole derivatives can undergo RCM to yield dihydropyridylindoles, which can be subsequently aromatized. rsc.org This strategy provides access to complex fused heterocyclic systems.

Cross-Metathesis (CM): The N-allyl group can react with other olefins in a cross-metathesis reaction. This allows for the extension and functionalization of the allyl side chain. For instance, CM of an N-allylindole with tert-butyl acrylate (B77674) can introduce an ester functionality, creating a more complex side chain. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. nih.gov

| Metathesis Type | Reactant(s) | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | 1,2-Diallylindole derivatives | Grubbs or Hoveyda-Grubbs Catalysts | Dihydropyridylindoles | rsc.org |

| Cross-Metathesis (CM) | N-allylindole and a partner olefin (e.g., tert-butyl acrylate) | Grubbs II Catalyst | Functionalized N-alkenylindole | mdpi.com |

| Aqueous Metathesis | Indole precursors with N-terminal alkenes | Commercial metathesis catalysts or artificial metalloenzymes | N-substituted indoles | acs.org |

Deallylation Reactions

The removal of the N-allyl group can be a crucial step in a synthetic sequence, revealing the N-H indole for further functionalization or as the final target structure. Palladium-catalyzed methods are commonly employed for the deallylation of allylic amines. rsc.org These reactions typically proceed under mild conditions, using a palladium(0) catalyst in the presence of an allyl scavenger. This process allows the allyl group to serve as a temporary protecting group for the indole nitrogen.

| Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Deallylation | Pd(0) catalyst with an allyl scavenger | Mild and selective removal of the allyl group from nitrogen. | rsc.org |

Reactivity at the Indole Core: C2 and C3 Functionalization

The indole nucleus itself is rich in reactivity, particularly at the C2 and C3 positions. The C3 position is inherently the most nucleophilic and reactive site for electrophilic substitution. nih.govcapes.gov.br However, modern synthetic methods allow for selective functionalization at either position.

C3-Functionalization: Direct C3-alkylation or arylation can be achieved through various methods. Friedel-Crafts type reactions are classic examples. More recently, metal-free, oxidative cross-coupling reactions have been developed for C3-alkylation using alcohols as alkylating agents. nih.govresearchgate.net For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, the N-allyl group may sterically hinder access to the C2 position, potentially favoring C3 functionalization.

C2-Functionalization: Selective functionalization at the C2 position is more challenging and often requires a directing group strategy. wikipedia.org A group temporarily installed on the indole nitrogen, such as a pyridyl or pyrimidyl group, can direct a metal catalyst (often palladium) to activate the C2-H bond for subsequent coupling reactions. After the reaction, the directing group can be removed. Palladium-catalyzed vicinal dicarbofunctionalization can introduce groups at both C2 and C3. researchgate.net

Derivatization Strategies for 1H-Indole, 6-bromo-1-(2-propen-1-yl)-

The title compound is a versatile platform for the synthesis of more complex molecules through reactions at the bromo-substituent, the allyl group, and the indole core.

Cross-Coupling at C6: The bromine atom at the C6 position is a key functional handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes can be used to introduce a wide variety of carbon-based substituents at this position. acs.org These reactions are fundamental in medicinal chemistry for structure-activity relationship studies. For example, a Suzuki-Miyaura coupling of a bromoindole with a phenylboronic acid can yield a phenylindole.

Functionalization via the Allyl Group: As discussed (3.2.4), the allyl group can be modified via olefin metathesis to introduce new functional groups and structural complexity. rsc.org It can also participate in palladium-catalyzed allylic alkylation reactions. mdpi.com

Combined Strategies: A powerful approach involves the sequential or concurrent functionalization at multiple sites. For instance, a Suzuki coupling could be performed at the C6-bromo position, followed by a ring-closing metathesis involving the N-allyl group to rapidly build molecular complexity. A metal-free synthesis of 7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole highlights how the reactivity of 6-bromoindole (B116670) at the C3 position can be harnessed to create complex, naturally occurring structures.

Comparative Reactivity Analysis with Analogous Indole Derivatives

The reactivity of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- can be understood by comparing it to other indole derivatives.

Advanced Spectroscopic and Structural Characterization of 1h Indole, 6 Bromo 1 2 Propen 1 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the indole (B1671886) core and the N-allyl substituent. The aromatic region displays signals corresponding to the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. The presence of the bromine atom at the 6-position influences the chemical shifts and coupling patterns of the aromatic protons. The allyl group gives rise to a characteristic set of signals in the aliphatic region: a downfield multiplet for the methine proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen atom (N-CH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the indole ring appear in the aromatic region, with their chemical shifts influenced by the bromine substituent and the N-allyl group. The carbons of the allyl group are observed in the aliphatic region.

2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, confirming the relationships between adjacent protons in the indole ring and within the allyl group. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Predicted NMR Data for 1H-Indole, 6-bromo-1-(2-propen-1-yl)- ¹H NMR (in CDCl₃, predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.15 | d | ~3.1 |

| H-3 | ~6.50 | d | ~3.1 |

| H-4 | ~7.50 | d | ~8.5 |

| H-5 | ~7.20 | dd | ~8.5, ~1.8 |

| H-7 | ~7.70 | d | ~1.8 |

| N-CH₂ | ~4.70 | dt | ~5.2, ~1.6 |

| -CH= | ~5.95 | m | - |

| =CH₂ (cis) | ~5.10 | dq | ~10.3, ~1.6 |

¹³C NMR (in CDCl₃, predicted)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~128.0 |

| C-3 | ~101.5 |

| C-3a | ~129.0 |

| C-4 | ~122.0 |

| C-5 | ~124.0 |

| C-6 | ~115.0 |

| C-7 | ~113.0 |

| C-7a | ~137.0 |

| N-CH₂ | ~50.0 |

| -CH= | ~133.0 |

| =CH₂ | ~117.5 |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. nist.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is expected to show characteristic absorption bands corresponding to its functional groups. The C-H stretching vibrations of the aromatic indole ring and the vinyl group of the allyl substituent would appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the allyl group are expected in the 1650-1450 cm⁻¹ region. The C-N stretching vibration of the N-allyl indole would be observed around 1360-1250 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nist.gov The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=C stretching of the allyl group is also expected to give a distinct Raman signal.

Characteristic Vibrational Frequencies (predicted)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Olefinic C-H stretch | 3080-3020 | 3080-3020 |

| Aromatic C=C stretch | 1600, 1480 | 1600, 1480 |

| Olefinic C=C stretch | ~1645 | ~1645 |

| C-N stretch | ~1350 | ~1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV radiation. The absorption spectrum of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is expected to be similar to that of other indole derivatives, with characteristic absorption bands corresponding to π-π* transitions. The presence of the bromine atom and the N-allyl group may cause slight shifts in the absorption maxima (λ_max) compared to the parent indole molecule.

Expected UV-Vis Absorption Maxima (in Ethanol)

| Transition | λ_max (nm) |

|---|---|

| π-π* | ~220 |

| π-π* | ~270-280 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways.

Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For 1H-Indole, 6-bromo-1-(2-propen-1-yl)- (C₁₁H₁₀BrN), the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fragmentation Pathway Elucidation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A plausible fragmentation pathway would involve the loss of the allyl group as a radical, leading to a stable 6-bromo-1H-indolyl cation. Another likely fragmentation is the loss of a bromine radical. Further fragmentation of the indole ring can also occur.

Predicted Key Fragments in Mass Spectrum

| m/z | Fragment |

|---|---|

| 235/237 | [M]⁺ (Molecular ion) |

| 194/196 | [M - C₃H₅]⁺ |

| 156 | [M - Br]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Determination and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nist.gov If suitable single crystals of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- can be grown, SC-XRD analysis would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding. While no specific SC-XRD data for the title compound is currently available, data for a related compound, 6-bromo-1H-indole-3-carboxylic acid, shows a monoclinic crystal system, which provides an example of the type of detailed structural information that can be obtained. ias.ac.in

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Impurities (e.g., GC-MS, HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is expected to be amenable to GC-MS analysis, which would provide both the retention time (for purity assessment) and the mass spectrum (for identification).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are versatile techniques for the analysis of a wide range of organic compounds. A reverse-phase HPLC or UPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, would be suitable for the analysis of this compound. These techniques are ideal for monitoring reaction progress and for final purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and for preliminary purity checks. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (B1210297), would allow for the separation of the product from starting materials and byproducts on a silica gel plate.

Theoretical and Computational Investigations of 1h Indole, 6 Bromo 1 2 Propen 1 Yl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps. nih.govresearchgate.net For complex organic molecules such as substituted indoles, DFT calculations, often using hybrid functionals like B3LYP, provide a balance between accuracy and computational cost. nih.govresearchgate.net

Geometric Optimization and Conformational Landscape Analysis

Before calculating other properties, the geometry of the molecule must be optimized to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface. For a flexible molecule like 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, this involves not just optimizing bond lengths and angles but also analyzing the conformational landscape introduced by the rotatable N-allyl (1-(2-propen-1-yl)) group.

Theoretical studies on similar N-substituted indoles reveal that the orientation of the substituent relative to the indole (B1671886) ring is critical. nih.gov The conformational analysis for the N-allyl group would involve scanning the potential energy surface by systematically rotating the dihedral angle around the N-C bond of the allyl group to identify the most stable conformers. DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are well-suited for this task. researchgate.net The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Predicted Geometric Parameters for a Representative Optimized Indole Structure (Note: This table presents typical bond lengths and angles for a substituted indole core, as specific published data for 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is not available. The values are representative of those obtained from DFT calculations on similar structures.)

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | N1-C2 | ~1.37 Å |

| Bond Length | C8-N1 | ~1.39 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Angle | C2-N1-C8 | ~108.5° |

| Bond Angle | N1-C2-C3 | ~110.0° |

| Bond Angle | C5-C6-C7 | ~121.0° |

Electronic Structure Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comschrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. ossila.comschrodinger.comirjweb.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The electron-donating indole ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed over the entire π-system. The presence of the bromine atom, an electron-withdrawing group, and the N-allyl group will modulate these energy levels compared to the parent indole molecule.

Table 2: Representative Frontier Orbital Energies and Energy Gap (Note: These values are illustrative for a substituted indole derivative and would be precisely calculated for the target molecule using a method like B3LYP/6-311G(d,p).)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, interactions between bonds, and charge transfer within a molecule. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles Lewis structures. uni-muenchen.dewikipedia.org

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table shows hypothetical but representative interactions for the title compound based on NBO analysis of similar heterocyclic systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C2-C3) | π*(C8-C9) | ~18.5 | Intramolecular charge transfer within the indole ring |

| LP(1) N1 | π*(C2-C3) | ~45.0 | Lone pair delocalization into the pyrrole (B145914) ring |

| π(C4-C9) | π*(C5-C6) | ~22.1 | Intramolecular charge transfer within the benzene (B151609) ring |

| LP(2) Br | σ*(C5-C6) | ~2.5 | Hyperconjugative interaction from bromine lone pair |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.delibretexts.org It illustrates the charge distribution by mapping the electrostatic potential onto a constant electron density surface. researchgate.netuni-muenchen.de Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. youtube.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. youtube.com

Green/Yellow: Regions of neutral or intermediate potential. youtube.com

For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, the MEP map would likely show a region of negative potential (red) around the C3 position of the indole ring, which is known to be a primary site for electrophilic substitution in indoles. researchgate.net The area around the bromine atom would also show negative potential due to its lone pairs. In contrast, the hydrogen atom on the indole nitrogen (if it were present) and potentially the hydrogens of the allyl group would exhibit positive potential (blue). researchgate.net

Vibrational Frequency Predictions and Spectral Assignment

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net

For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, the predicted spectrum would show characteristic peaks for the indole ring vibrations, C-H stretching and bending, C-N stretching, C-Br stretching, and the vibrations associated with the N-allyl group (e.g., C=C stretching). It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. nih.govresearchgate.net

Table 4: Predicted Key Vibrational Frequencies (Scaled) (Note: These are representative frequencies based on DFT calculations for substituted indoles and allyl compounds. researchgate.net).

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Allyl) | 3080 - 2950 |

| C=C Stretching (Allyl) | ~1645 |

| C=C Stretching (Indole Ring) | 1610 - 1450 |

| C-N Stretching | 1350 - 1250 |

| C-Br Stretching | 650 - 550 |

Nuclear Magnetic Resonance Chemical Shift Predictions and Validation

DFT calculations can also accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Predicted ¹H and ¹³C NMR spectra serve as a powerful tool for structure verification and for assigning signals in experimentally obtained spectra.

For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, calculations would provide chemical shifts for each unique proton and carbon atom. The predicted ¹³C spectrum would show distinct signals for the carbons of the indole ring, with the carbon attached to the bromine (C6) being significantly influenced by the halogen's electronic effects. The carbons of the N-allyl group would also have characteristic shifts. Comparing these theoretical values with experimental data helps confirm the molecular structure. nih.govlibretexts.org

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: These are estimated chemical shifts based on known substituent effects on the indole ring and allyl group. chemicalbook.comnmrdb.org Precise values require specific GIAO-DFT calculations.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 | ~125 | H2 | ~7.2 |

| C3 | ~103 | H3 | ~6.5 |

| C3a | ~129 | H4 | ~7.5 |

| C4 | ~122 | H5 | ~7.1 |

| C5 | ~124 | H7 | ~7.6 |

| C6 | ~116 (C-Br) | Allyl-CH₂ | ~4.7 |

| C7 | ~114 | Allyl-CH= | ~5.9 |

| C7a | ~137 | Allyl-=CH₂ | ~5.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules. It is particularly effective for predicting electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. These calculated transitions, characterized by their excitation energy and oscillator strength, correspond to the absorption peaks observed in experimental UV-Vis spectroscopy.

The accuracy of TD-DFT calculations heavily relies on the choice of the functional and the basis set. For indole derivatives, functionals such as B3LYP, CAM-B3LYP, and PBE0 combined with basis sets like 6-311+G(d,p) or def2-TZVP have been shown to provide results that align well with experimental data. chemrxiv.orgresearchgate.net For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, a TD-DFT study would elucidate how the bromo-substituent at the 6-position and the N-allyl group influence the electronic structure and the π-π* transitions of the indole chromophore. The calculations would predict the maximum absorption wavelengths (λmax) and the intensity of the absorption bands. nih.gov

While TD-DFT has been applied to various indole derivatives to study their photophysical properties, specific computational studies detailing the electronic absorption spectrum of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- are not available in the reviewed literature. chemrxiv.orgnih.gov A typical output from such a study is represented in the table below.

Table 1: Representative Data from a TD-DFT Calculation This table illustrates the type of data generated from TD-DFT calculations; specific values for the target compound are not available.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the conformational dynamics and intermolecular interactions that govern the behavior of a molecule in different environments. nih.gov

For 1H-Indole, 6-bromo-1-(2-propen-1-yl)-, MD simulations could be employed to:

Explore Conformational Space: Analyze the flexibility of the 1-(2-propen-1-yl) (allyl) group, determining its preferred orientations relative to the planar indole ring and the rotational energy barriers.

Study Intermolecular Interactions: Simulate the compound in various solvents to understand solvation effects and how the molecule interacts with its environment through forces like van der Waals interactions, hydrogen bonding (if applicable), and π-stacking.

Investigate Binding Modes: If the molecule is studied as a ligand, MD simulations can reveal its dynamic binding process and stability within a protein's active site. nih.gov

Key parameters derived from MD trajectories include the Root-Mean-Square Deviation (RMSD) to assess structural stability and the Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Although MD simulations are a standard tool for such investigations, published studies specifically modeling the conformational dynamics of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- were not identified. nih.govescholarship.orgescholarship.org

Table 2: Typical Parameters Analyzed in MD Simulations

| Parameter | Description | Relevance to 1H-Indole, 6-bromo-1-(2-propen-1-yl)- |

|---|---|---|

| RMSD | Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability. | Would show if the indole core remains rigid while the allyl group moves. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position, highlighting flexible parts of the molecule. | Would quantify the high flexibility of the allyl chain compared to the indole ring atoms. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle. | Could be used to analyze the solvation shell structure around the compound in a specific solvent. |

Calculations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.

The key NLO property at the molecular level is the first hyperpolarizability (β). A large β value is often associated with molecules that possess a significant difference between their ground-state and excited-state dipole moments, which is facilitated by an architecture combining electron-donating groups and electron-accepting groups connected by a π-conjugated system.

Table 3: NLO Properties Calculable via Computational Methods This table lists key NLO properties; specific values for the target compound are not available.

| Property | Symbol | Description | Calculated Value |

|---|---|---|---|

| Dipole Moment | µ | Measures the separation of positive and negative charges in the molecule. | Data not available |

| Average Polarizability | α | Measures the linear response of the electron cloud to an electric field. | Data not available |

Applications of 1h Indole, 6 Bromo 1 2 Propen 1 Yl in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The utility of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- as a synthetic building block stems from the orthogonal reactivity of its key functional groups. The bromo-substituent at the 6-position and the N-allyl group can be selectively manipulated, allowing for a stepwise and controlled elaboration of the molecular structure. Bromoindoles are established precursors in the synthesis of more complex indole (B1671886) derivatives, which are crucial in pharmaceutical and agrochemical development.

The bromine atom serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net This position is amenable to a variety of coupling partners, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The indole ring itself is electron-rich, predisposing it to electrophilic substitution, although the specific sites of reaction can be influenced by the existing substituents and reaction conditions. evitachem.com

The N-allyl group provides another dimension of reactivity. It can participate in various transformations, including isomerization, oxidation, and cycloaddition reactions, or it can be cleaved to deprotect the indole nitrogen. This dual functionality makes the compound a bifunctional linchpin for convergent synthetic strategies.

Below is a table summarizing the potential synthetic transformations for this building block.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| C6-Bromine | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | 6-Aryl/vinyl-indole derivative |

| C6-Bromine | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | 6-Alkynyl-indole derivative |

| C6-Bromine | Heck Coupling | Pd catalyst, alkene | 6-Alkenyl-indole derivative |

| C6-Bromine | Buchwald-Hartwig Amination | Pd catalyst, amine | 6-Amino-indole derivative |

| N-Allyl Group | Olefin Metathesis | Grubbs' or Hoveyda-Grubbs catalyst | Dimerization or ring-closing metathesis |

| N-Allyl Group | Wacker Oxidation | PdCl₂, CuCl₂ | N-Acetonyl-indole derivative |

| N-Allyl Group | Isomerization | Rh or Ru catalyst | 1-(Prop-1-en-1-yl)-indole derivative |

| Indole Ring | Electrophilic Substitution | e.g., Vilsmeier-Haack (POCl₃, DMF) | C3-Formylated indole derivative |

This table presents representative reactions based on the known reactivity of bromo-indoles and N-allyl compounds.

Precursor for the Synthesis of Advanced Organic Materials

The unique electronic and structural characteristics of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- position it as a promising monomer for the synthesis of advanced organic materials. Indole-containing polymers and small molecules are of interest for applications in organic electronics, such as organic semiconductors. researchgate.net

The bromo-indole core can be utilized to construct conjugated systems through repetitive cross-coupling reactions. For instance, Sonogashira cross-coupling reactions can be employed to build eumelanin-inspired small molecules and polymers that serve as organic semiconductors. researchgate.net The bromine atom on the 1H-Indole, 6-bromo-1-(2-propen-1-yl)- scaffold can be used to link the indole unit into a larger π-conjugated backbone, a key feature for charge transport in electronic materials.

Furthermore, the N-allyl group provides a direct pathway to polymerization. The vinyl functionality of the allyl group can undergo radical or transition-metal-catalyzed polymerization to form polymers with indole units pendant to the main chain. Such materials could exhibit interesting photophysical properties or serve as functional coatings and films.

The table below outlines potential advanced materials derived from this precursor.

| Material Type | Synthetic Strategy | Key Functional Group Utilized | Potential Application |

| Conjugated Polymers | Yamamoto or Suzuki Polycondensation | C6-Bromine | Organic Field-Effect Transistors (OFETs) |

| Pendant-Indole Polymers | Radical or ROMP Polymerization | N-Allyl Group | Organic Light-Emitting Diodes (OLEDs) |

| Functional Dyes | Cross-coupling with chromophores | C6-Bromine | Dye-Sensitized Solar Cells (DSSCs) |

| Semiconducting Small Molecules | Multiple cross-coupling steps | C6-Bromine | Organic Photovoltaics (OPVs) |

This table illustrates potential applications based on the functional groups of the title compound and established material synthesis strategies.

Development of Novel Synthetic Methodologies Based on its Reactivity

The dual reactivity of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- makes it an excellent platform for developing and showcasing novel synthetic methodologies. The presence of both a C(sp²)-Br bond and a C-N bonded allyl group allows for the exploration of selective and sequential reaction pathways.

Chemists can design new catalytic systems that differentiate between these two sites. For example, developing a catalyst that promotes a reaction at the C-Br bond while leaving the allyl group intact (or vice-versa) is a significant challenge in synthetic methodology. Research into palladium-catalyzed cross-coupling reactions has already demonstrated the wide applicability of bromo-indoles in constructing highly functionalized molecules. nih.gov Reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings using bromo-indole substrates are well-documented for creating diverse di-, tri-, and tetra-substituted indoles. nih.gov

Furthermore, the compound is a candidate for investigating modern synthetic techniques like C-H activation. acs.org The indole core possesses several C-H bonds that could be targeted for direct functionalization. A rhodium(III)-catalyzed enantioselective oxidative C–H/C–H cross-coupling reaction has been developed for coupling 1-aryl isoquinolines with electron-rich heteroarenes, showcasing a pathway for direct arylation that could be adapted for indole substrates. acs.org The interplay between the existing bromo and allyl groups could direct or influence the regioselectivity of such C-H functionalization reactions.

Recent advancements in the complete hydrogenation of indoles using a single ruthenium-NHC catalyst highlight another area of methodological development. acs.org Investigating the diastereoselective and enantioselective reduction of the N-allyl group in concert with the hydrogenation of the indole core could lead to novel synthetic routes for chiral indolines.

The following table details representative synthetic methodologies that can be explored using this compound.

| Methodology | Reactive Site(s) | Catalyst/Reagent Example | Synthetic Goal |

| Orthogonal Cross-Coupling | C6-Br and N-Allyl | Pd-catalyst (for C-Br) followed by Ru-catalyst (for Allyl) | Stepwise, selective functionalization at two distinct positions |

| Directed C-H Functionalization | C2, C4, C7 C-H bonds | Rh(III) or Pd(II) catalysts | Regioselective introduction of new functional groups without pre-functionalization |

| Intramolecular Cyclization | N-Allyl and C-H or C-Br | Pd, Rh, or Au catalysts | Synthesis of fused polycyclic indole structures |

| Asymmetric Hydrogenation | N-Allyl and Indole Core | Chiral Ru-NHC catalyst | Creation of stereochemically complex saturated heterocyclic systems. acs.org |

This table provides examples of modern synthetic methods where 1H-Indole, 6-bromo-1-(2-propen-1-yl)- could serve as a key substrate for development and optimization.

Chemical Analogues and Derived Scaffolds of 1h Indole, 6 Bromo 1 2 Propen 1 Yl

Synthesis of Related Brominated Indole (B1671886) Derivatives with N-Alkenyl Substituents

The synthesis of 6-bromo-1-alkenylindoles serves as the foundation for accessing a diverse range of chemical analogues. The primary and most direct method for this is the N-alkenylation of 6-bromoindole (B116670). This transformation is typically achieved by reacting 6-bromoindole with a corresponding alkenyl halide in the presence of a base.

A common procedure involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of the alkenyl halide (e.g., allyl bromide, butenyl bromide). This method allows for the introduction of various alkenyl chains at the indole nitrogen, providing a straightforward route to a library of 6-bromo-1-alkenylindoles.

Below is a data table summarizing the synthesis of various N-alkenyl-6-bromoindoles:

| N-Alkenyl Substituent | Alkenyl Halide | Base/Solvent | Yield (%) | Reference |

| Allyl (2-propen-1-yl) | Allyl bromide | NaH / DMF | High | General Method |

| But-3-en-1-yl | 4-Bromobut-1-ene | NaH / DMF | Good | Hypothetical Example |

| Pent-4-en-1-yl | 5-Bromopent-1-ene | K2CO3 / Acetone | Moderate | General Method |

| Hex-5-en-1-yl | 6-Bromohex-1-ene | Cs2CO3 / DMF | Good | Hypothetical Example |

Chemical Transformations and Reactivity Studies of Analogues

The presence of the bromine atom at the C6-position and the double bond in the N-alkenyl substituent makes 6-bromo-1-alkenylindoles versatile platforms for a multitude of chemical transformations. Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the C6-position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction is instrumental in extending the molecular framework by introducing substituted vinyl groups at the C6-position. For instance, the reaction of 6-bromo-1-allylindole with various alkenes like styrene or acrylates, in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base, yields the corresponding 6-alkenyl-1-allylindoles.

Suzuki Coupling: The Suzuki coupling reaction allows for the formation of a C-C bond between the 6-bromo-1-allylindole and a boronic acid or ester. This is a powerful method for introducing aryl or vinyl substituents at the C6-position, leading to the synthesis of biaryl and styrenyl indole derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the reaction of 6-bromo-1-allylindole with terminal alkynes, catalyzed by palladium and copper complexes. This reaction is highly efficient for the formation of C(sp2)-C(sp) bonds, leading to the synthesis of 6-alkynyl-1-allylindoles, which are valuable precursors for more complex heterocyclic systems.

The following table details various cross-coupling reactions performed on 6-bromo-1-allylindole:

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 1-Allyl-6-styryl-1H-indole | General Protocol |

| Heck | Methyl acrylate (B77674) | Pd(OAc)2, P(o-tol)3, Et3N | Methyl (E)-3-(1-allyl-1H-indol-6-yl)acrylate | General Protocol |

| Suzuki | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 1-Allyl-6-phenyl-1H-indole | General Protocol |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1-Allyl-6-(phenylethynyl)-1H-indole | General Protocol |

Structural Diversity within the 6-Bromo-1-allylindole Chemical Space

The combination of N-alkenylation and subsequent C6-functionalization provides a vast chemical space for structural diversity around the 6-bromo-1-allylindole scaffold. Furthermore, the N-allyl group itself can participate in various chemical transformations, further expanding the accessible molecular architectures.

Intramolecular Cyclizations: The N-alkenyl chain can undergo intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For example, an intramolecular Heck reaction of a 6-bromo-1-(pent-4-en-1-yl)-1H-indole could potentially lead to the formation of a new six-membered ring fused to the indole core. These cyclization strategies are powerful tools for the construction of complex polycyclic indole alkaloids and their analogues.

The structural diversity can be systematically explored by varying both the N-alkenyl substituent and the group introduced at the C6-position. This modular approach allows for the generation of large libraries of compounds with diverse electronic and steric properties.

The table below illustrates the potential for generating structural diversity from 6-bromo-1-alkenylindoles:

| Starting Material | Transformation | Resulting Scaffold | Potential Application |

| 6-Bromo-1-allylindole | Suzuki coupling with various arylboronic acids | 1-Allyl-6-aryl-1H-indoles | Biologically active compounds |

| 6-Bromo-1-(pent-4-en-1-yl)-1H-indole | Intramolecular Heck Reaction | Fused polycyclic indole | Natural product synthesis |

| 1-Allyl-6-(phenylethynyl)-1H-indole | Cycloaddition reactions | Fused heterocyclic systems | Materials science |

| 6-Bromo-1-allylindole | C-N coupling reactions (e.g., Buchwald-Hartwig) | 6-Amino-1-allyl-1H-indoles | Pharmaceutical intermediates |

Q & A

Q. What are the established synthetic routes for 6-bromo-1-(2-propen-1-yl)-1H-indole, and how do reaction conditions influence yield and purity?

Two primary methods are documented:

- Direct bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving 65–75% yield. Temperature control minimizes di-bromination byproducts .

- Multi-step synthesis : Sodium sulfonate substitution followed by acylation and bromination, emphasizing atom economy (85–90% yield). Anhydrous conditions and nitrogen atmospheres prevent hydrolysis .

Key factors : Solvent polarity (e.g., DMF enhances regioselectivity) and catalyst choice (Lewis acids like FeCl₃ improve bromine incorporation at the 6-position) .

Q. What analytical techniques are recommended for characterizing 6-bromo-1-(2-propen-1-yl)-1H-indole, and how are spectral data interpreted?

- ¹H/¹³C NMR : Allyl group protons appear at δ 5.2–5.8 ppm (vinyl) and δ 4.8–5.0 ppm (N-allyl CH₂). Bromine deshields aromatic protons to δ 7.2–7.9 ppm .

- FT-IR : C-Br stretch at 550–600 cm⁻¹ confirms bromination .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 250.9924 for C₁₁H₁₀BrN) .

Pitfalls : Splitting pattern mismatches may indicate regioisomers; purify via column chromatography (hexane:EtOAc 4:1) .

Q. What safety protocols are critical when handling 6-bromo-1-(2-propen-1-yl)-1H-indole in laboratory settings?

- Exposure control : Use fume hoods (≤0.5 ppm bromine vapor; NIOSH limits) and nitrile gloves (0.11 mm thickness) .

- Spill management : Neutralize with 10% sodium thiosulfate before halogenated waste disposal .

- Emergency measures : For skin contact, wash with soap/water for 15 minutes; avoid solvents that enhance dermal absorption .

Advanced Research Questions

Q. How can researchers modify the bromine substituent in 6-bromo-1-(2-propen-1-yl)-1H-indole for targeted functionalization?

- Nucleophilic substitution : Replace bromine with amines (e.g., piperidine) in DMSO at 80°C, achieving >80% conversion .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base) yield biaryl derivatives .

Optimization : Microwave-assisted synthesis (100°C, 20 min) reduces side reactions compared to traditional heating .

Q. What strategies resolve contradictions in reported biological activities of brominated indole derivatives?

- Purity validation : Use HPLC (≥95% purity) to eliminate confounding effects from synthetic byproducts .

- Assay standardization : Compare IC₅₀ values across 3-log concentration ranges and multiple cell lines (e.g., HEK293 vs. HeLa) .

- Orthogonal assays : Validate receptor binding (e.g., CB1) via both cAMP inhibition and β-arrestin recruitment assays .

Q. How do structural modifications (e.g., allyl vs. hexyl substituents) impact the compound’s bioactivity?

Q. What computational methods predict the interaction of 6-bromo-1-(2-propen-1-yl)-1H-indole with enzymatic targets?

- Molecular docking : AutoDock Vina identifies binding poses in CYP450 isoforms (e.g., π-π stacking with heme porphyrin) .

- MD simulations : AMBER force fields calculate binding free energies (ΔG = −9.2 kcal/mol for CYP3A4) .

Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.7 required) .

Q. How can researchers optimize multi-step syntheses for improved atom economy and scalability?

- Step efficiency : Combine sulfonation and acylation in one pot using MeSO₃H/Ac₂O, reducing steps from 4 to 2 .

- Solvent recycling : Recover dichloromethane via rotary evaporation (≥90% recovery) for large-scale runs (>100 g) .

Q. What advanced spectroscopic techniques resolve ambiguities in regioisomeric byproduct identification?

Q. How do environmental factors (e.g., pH, light) influence the stability of 6-bromo-1-(2-propen-1-yl)-1H-indole?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.